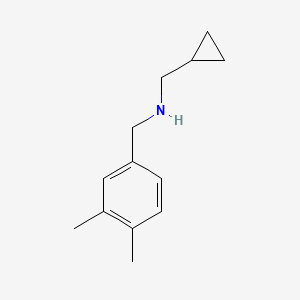
1-Cyclopropyl-N-(3,4-dimethylbenzyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-N-(3,4-dimethylbenzyl)methanamine is a versatile and highly pure chemical compound with the molecular formula C13H19N and a molecular weight of 189.3 g/mol . This compound is known for its unique structural features, which make it valuable for researchers and scientists across various fields .
Preparation Methods
The synthesis of 1-Cyclopropyl-N-(3,4-dimethylbenzyl)methanamine typically involves the reaction of cyclopropylamine with 3,4-dimethylbenzyl chloride under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Chemical Reactions Analysis
1-Cyclopropyl-N-(3,4-dimethylbenzyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Scientific Research Applications
1-Cyclopropyl-N-(3,4-dimethylbenzyl)methanamine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-N-(3,4-dimethylbenzyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
1-Cyclopropyl-N-(3,4-dimethylbenzyl)methanamine can be compared with other similar compounds, such as:
- 1-Cyclopropyl-N-(2,3-dimethylbenzyl)methanamine
- 1-Cyclopropyl-N-(3,4-dimethoxybenzyl)methanamine
- 1-Cyclopropyl-N-(3,4-dichlorobenzyl)methanamine
These compounds share similar structural features but differ in the substituents on the benzyl group, which can lead to variations in their chemical and biological properties .
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
1-cyclopropyl-N-[(3,4-dimethylphenyl)methyl]methanamine |
InChI |
InChI=1S/C13H19N/c1-10-3-4-13(7-11(10)2)9-14-8-12-5-6-12/h3-4,7,12,14H,5-6,8-9H2,1-2H3 |
InChI Key |
FZROFRZPJATHKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CNCC2CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















